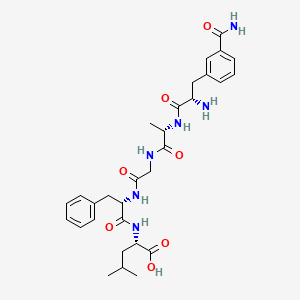

H-mCpa-ala-Gly-Phe-leu-OH

Description

Properties

Molecular Formula |

C30H40N6O7 |

|---|---|

Molecular Weight |

596.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(3-carbamoylphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C30H40N6O7/c1-17(2)12-24(30(42)43)36-29(41)23(15-19-8-5-4-6-9-19)35-25(37)16-33-27(39)18(3)34-28(40)22(31)14-20-10-7-11-21(13-20)26(32)38/h4-11,13,17-18,22-24H,12,14-16,31H2,1-3H3,(H2,32,38)(H,33,39)(H,34,40)(H,35,37)(H,36,41)(H,42,43)/t18-,22-,23-,24-/m0/s1 |

InChI Key |

CPTUJVNVSNEVEH-IMNFJDCFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC(=CC=C2)C(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC(=CC=C2)C(=O)N)N |

Origin of Product |

United States |

Design and Synthesis Strategies for H Mcpa Ala Gly Phe Leu Oh

Principles of Peptidomimetic Design for H-mCpa-ala-Gly-Phe-leu-OH

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess modified chemical features to enhance properties like stability and bioavailability. nih.govdiva-portal.org The design of H-mCpa-ala-Gly-Phe-leu-OH is rooted in the principles of rational peptide design, leveraging the unique characteristics of its constituent amino acids.

Rational Design Approaches for Short Peptides

The design of short peptides like H-mCpa-ala-Gly-Phe-leu-OH often begins with a lead peptide sequence identified through methods like screening large peptide libraries. acs.org Rational design then involves a structure-informed approach to optimize the peptide's properties. nih.govpnas.org Key considerations in this process include:

Structure-Activity Relationship (SAR) Studies: These studies involve systematically modifying the peptide sequence and observing the effect on its biological activity. This helps identify the "pharmacophore," the key amino acid residues and their spatial arrangement essential for function. upc.edunih.gov

Conformational Analysis: Understanding the three-dimensional structure of the peptide is crucial. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the peptide's conformation in solution. pnas.org

Computational Modeling: Molecular modeling and simulations are powerful tools for predicting how modifications will affect the peptide's structure and its interaction with biological targets. frontiersin.org This can guide the design process by identifying promising modifications before synthesis.

The goal of these approaches is to create a peptide with a specific, stable conformation that presents the pharmacophore in the optimal orientation for biological activity.

Incorporation of Non-Canonical Amino Acids: The Role of mCpa in Peptide Analogue Design

A key feature of H-mCpa-ala-Gly-Phe-leu-OH is the presence of meta-chlorophenylalanine (mCpa), a non-canonical amino acid. Non-canonical amino acids are not one of the 20 standard proteinogenic amino acids and are incorporated to introduce novel properties. nih.govdntb.gov.ua The inclusion of mCpa serves several purposes in peptidomimetic design:

Enhanced Stability: Peptides containing only natural L-amino acids are often susceptible to rapid degradation by proteases. rsc.org The presence of a non-natural amino acid like mCpa can increase resistance to enzymatic cleavage, thereby prolonging the peptide's half-life in a biological system. nih.govrsc.org

Conformational Constraint: The bulky chlorine atom on the phenyl ring of mCpa can introduce steric hindrance, restricting the conformational flexibility of the peptide backbone. This can help to lock the peptide into its bioactive conformation. diva-portal.org

Modified Binding Affinity: The electronic properties of the chloro-substituted aromatic ring can alter the peptide's binding affinity and specificity for its target by influencing interactions such as pi-pi stacking and hydrophobic interactions.

The use of non-canonical amino acids like mCpa is a common strategy to overcome the limitations of natural peptides and develop more potent and stable peptidomimetics. nih.govabyntek.comnih.gov

Influence of Sequence Length and Composition on Peptidomimetic Characteristics

Sequence Length: The length of a peptide influences its flexibility and ability to adopt a defined structure. mdpi.com Short peptides are often highly flexible, which can be a disadvantage. However, the incorporation of conformationally constraining elements, such as the mCpa residue, can overcome this. frontiersin.org The length of the peptide also plays a role in its ability to cross biological membranes. explorationpub.com

The careful selection of both the sequence and length is a crucial aspect of designing a peptidomimetic with the desired biological activity and physicochemical properties.

Chemical Synthesis Methodologies for H-mCpa-ala-Gly-Phe-leu-OH

The synthesis of a modified peptide like H-mCpa-ala-Gly-Phe-leu-OH can be achieved through several methods, with Solid-Phase Peptide Synthesis (SPPS) being the most common. abyntek.comcreative-peptides.com Solution-phase synthesis is also a viable, albeit less frequently used, option for shorter peptides. creative-peptides.comfiveable.me

Solid-Phase Peptide Synthesis (SPPS) Techniques and Adaptations for Modified Amino Acid Incorporation

SPPS, pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis. jpt.compeptide.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. jpt.comgyrosproteintechnologies.com

The general SPPS cycle involves:

Attachment: The C-terminal amino acid (in this case, Leucine) is attached to the solid support. peptide.com

Deprotection: The temporary protecting group on the α-amino group of the attached amino acid is removed. beilstein-journals.org

Coupling: The next protected amino acid is activated and coupled to the deprotected amino group of the growing peptide chain. beilstein-journals.org

Washing: Excess reagents and byproducts are washed away. gyrosproteintechnologies.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed. jpt.com

Adaptations for mCpa Incorporation: The incorporation of a non-canonical amino acid like mCpa into the peptide chain using SPPS is generally straightforward, provided that the appropriately protected mCpa building block is available. nih.govasm.org The standard coupling protocols may need some optimization to ensure efficient incorporation, especially if the modified amino acid is sterically hindered. gyrosproteintechnologies.com Automated peptide synthesizers have greatly improved the efficiency and reliability of SPPS, even for complex peptides containing modified residues. beilstein-journals.org

Table 1: Key Aspects of SPPS for H-mCpa-ala-Gly-Phe-leu-OH

| Parameter | Considerations | Relevance to H-mCpa-ala-Gly-Phe-leu-OH |

| Resin Choice | The type of resin determines the C-terminal functionality (acid or amide) and the cleavage conditions. gyrosproteintechnologies.comnih.gov | For H-mCpa-ala-Gly-Phe-leu-OH, a resin that yields a C-terminal carboxylic acid upon cleavage is required. |

| Protecting Groups | Orthogonal protecting groups (e.g., Fmoc for the α-amino group and t-butyl for side chains) are used to prevent unwanted side reactions. beilstein-journals.orgfrontiersin.org | The side chains of Phe and Leu do not typically require protection. The key is the availability of Fmoc-mCpa-OH. |

| Coupling Reagents | Various reagents can be used to activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. beilstein-journals.org | Standard coupling reagents are generally effective, but optimization may be needed for the mCpa coupling step. |

| Cleavage and Purification | The final step involves cleaving the peptide from the resin and removing all protecting groups, followed by purification, typically by HPLC. jpt.comcommerce-lj.si | A standard cleavage cocktail is used, and the purity of the final peptide is confirmed by analytical techniques. |

Solution-Phase Peptide Synthesis Considerations for H-mCpa-ala-Gly-Phe-leu-OH

Solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) involves the sequential coupling of amino acids in a homogenous solution. creative-peptides.comfiveable.me While it was the primary method before the advent of SPPS, it is now less common for routine peptide synthesis due to its labor-intensive nature and the need for purification after each coupling step. nih.govopenaccessjournals.com

However, solution-phase synthesis can be advantageous for the large-scale production of short peptides. nih.govbachem.com For a pentapeptide like H-mCpa-ala-Gly-Phe-leu-OH, a convergent fragment condensation approach could be employed. This would involve synthesizing smaller peptide fragments (e.g., di- or tripeptides) separately and then coupling them together in solution.

Table 2: Comparison of Synthesis Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Principle | Stepwise synthesis on an insoluble support. gyrosproteintechnologies.com | Stepwise or fragment synthesis in solution. fiveable.me |

| Advantages | Automation, high throughput, ease of purification of intermediates (by washing). jpt.combeilstein-journals.org | Scalability, direct monitoring of reactions. fiveable.mebachem.com |

| Disadvantages | Potential for aggregation on the resin, cost of resins and reagents. nih.govgyrosproteintechnologies.com | Labor-intensive, requires purification after each step, potential for solubility issues with larger peptides. creative-peptides.combachem.com |

| Applicability to H-mCpa-ala-Gly-Phe-leu-OH | The preferred method for laboratory-scale synthesis due to its efficiency and the ease of incorporating the modified amino acid. nih.gov | A viable option for large-scale synthesis if required. |

General Purification Strategies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for the purification of synthetic peptides and peptidomimetics. bachem.comnih.gov This technique separates molecules based on their hydrophobicity. hplc.eu

Principle : The crude peptide mixture is loaded onto an HPLC column packed with a nonpolar stationary phase, typically silica (B1680970) modified with C18 alkyl chains. bachem.com A polar mobile phase, usually a mixture of water and a more nonpolar organic solvent like acetonitrile, is then passed through the column. peptide.com

Elution : A gradient is typically used, where the concentration of the organic solvent is gradually increased. hplc.eu This causes molecules to elute from the column in order of increasing hydrophobicity. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. peptide.com

Fraction Collection : The eluent is monitored by a UV detector, and fractions corresponding to the peak of the target peptide are collected. These pure fractions are then combined and lyophilized (freeze-dried) to yield the final product as a white, fluffy powder. bachem.compeptide.com

In cases where standard RP-HPLC is insufficient, other methods like ion-exchange chromatography, which separates based on charge, or multicolumn countercurrent solvent gradient purification (MCSGP) can be employed for challenging separations. nih.govbohrium.com

Table 2: Typical Conditions for Preparative RP-HPLC Purification of Peptidomimetics

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18-modified silica, 5-10 µm particle size | Provides a nonpolar stationary phase for hydrophobic interaction. |

| Mobile Phase A | 0.1% TFA in Water | The primary, highly polar solvent. TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA | The organic modifier used to elute the peptide. |

| Gradient | Linear gradient, e.g., 5% to 65% B over 30-60 min | Gradually increases mobile phase hydrophobicity to elute bound peptides. |

| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column) | Controls the speed of separation. |

| Detection | UV absorbance at 214-220 nm | Monitors the peptide bonds in the eluting compounds. |

General Characterization Strategies

Once purified, the peptidomimetic must be characterized to confirm its identity and assess its purity.

Mass Spectrometry (MS) : This is an indispensable tool for confirming the molecular weight of the synthesized peptide. nih.govspringernature.com Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) provide a precise mass measurement that can be compared to the theoretical calculated mass of H-mCpa-ala-Gly-Phe-leu-OH. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the peptide and confirm its amino acid sequence. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for detailed structural elucidation. nih.govspectralservice.de One-dimensional (1D) ¹H NMR spectra can provide a unique "fingerprint" of the molecule and confirm the presence of expected proton signals. spectralservice.de More advanced two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to assign specific proton resonances to individual amino acids and establish their connectivity, confirming the sequence. acs.orgcreative-proteomics.com These methods also provide information about the peptide's solution-state conformation. acs.org

Analytical HPLC : The purity of the final product is typically assessed using analytical RP-HPLC. A small sample is injected onto an analytical column, and the resulting chromatogram should ideally show a single, sharp peak, indicating a high degree of purity. hplc.eu

Table 3: Summary of Characterization Techniques for Peptidomimetics

| Technique | Information Provided | Key Findings for H-mCpa-ala-Gly-Phe-leu-OH |

|---|---|---|

| Analytical RP-HPLC | Purity assessment, retention time | A single major peak indicates high purity. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Observed mass should match the calculated mass of the peptide. |

| Tandem MS (MS/MS) | Amino acid sequence verification | Fragmentation pattern confirms the mCpa-Ala-Gly-Phe-Leu sequence. |

| ¹H NMR Spectroscopy | Structural integrity, proton environment | Confirms the presence of aromatic protons (mCpa, Phe), aliphatic protons (Ala, Leu), and amide protons. |

| 2D NMR (COSY, TOCSY) | Amino acid identification and sequence connectivity | Establishes through-bond correlations to confirm the peptide backbone structure. |

Conformational Analysis of H Mcpa Ala Gly Phe Leu Oh

Spectroscopic Investigations of H-mCpa-ala-Gly-Phe-leu-OH

Spectroscopic methods provide valuable insights into the average conformation and secondary structure of peptides in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, such as chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants, it is possible to define the torsion angles (φ, ψ, and χ) that dictate the peptide's backbone and side-chain conformations.

For a peptide like H-mCpa-ala-Gly-Phe-leu-OH, 2D NMR experiments, including COSY, TOCSY, and NOESY, would be essential. The analysis of NOE data, which provides information about through-space proton-proton distances, is particularly crucial for defining the peptide's fold. For instance, the presence of sequential NH-NH NOEs would suggest the presence of helical structures, while the observation of cross-strand NOEs would indicate β-sheet conformations. The chemical shifts of the α-protons can also be indicative of secondary structure, with downfield shifts often associated with β-sheets and upfield shifts with α-helices.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Peptides in Solution

| Proton Type | Typical Chemical Shift Range (ppm) |

|---|---|

| Amide (NH) | 7.5 - 9.5 |

| α-CH | 3.5 - 5.0 |

| Phenyl (Phe, mCpa) | 7.0 - 7.5 |

| Leucine (B10760876) (Leu) side chain | 0.8 - 1.8 |

| Alanine (Ala) side chain | 1.3 - 1.5 |

Note: The actual chemical shifts for H-mCpa-ala-Gly-Phe-leu-OH would need to be determined experimentally.

Circular Dichroism (CD) spectroscopy is a sensitive method for assessing the secondary structure content of peptides. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structures.

For H-mCpa-ala-Gly-Phe-leu-OH, the CD spectrum would reveal the presence of α-helices, β-sheets, β-turns, or random coil structures. An α-helical conformation is typically characterized by two negative bands around 222 nm and 208 nm and a positive band around 190 nm. nih.gov A β-sheet structure shows a negative band near 218 nm and a positive band around 195 nm. A random coil conformation usually exhibits a strong negative band around 200 nm. The introduction of the mCpa residue could influence the peptide's ability to adopt a stable secondary structure, and CD spectroscopy would be instrumental in quantifying this effect.

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208, Positive band at ~190 |

| β-Sheet | Negative band at ~218, Positive band at ~195 |

Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its conformation. In peptide analysis, the amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration of the peptide backbone, is particularly informative for secondary structure determination.

The position of the amide I band in the FTIR spectrum of H-mCpa-ala-Gly-Phe-leu-OH can distinguish between different secondary structures. For example, α-helical structures typically show an amide I band around 1650-1658 cm⁻¹, while β-sheets exhibit a major band between 1620 and 1640 cm⁻¹. researchgate.net Random coil conformations are associated with a broader band around 1640-1650 cm⁻¹. researchgate.net The analysis of the amide I band, often in combination with the amide II band (1510-1580 cm⁻¹), can provide a quantitative estimate of the secondary structure content.

Table 3: Amide I Band Frequencies for Peptide Secondary Structures in FTIR

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| β-Turn | 1660 - 1685 |

Computational Approaches to Peptide Conformation

Computational methods complement experimental techniques by providing detailed atomic-level models of peptide structure and dynamics.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for the atoms in the peptide, MD simulations can provide a detailed picture of its conformational landscape and dynamics in a simulated environment (e.g., in water).

For H-mCpa-ala-Gly-Phe-leu-OH, an MD simulation would start with an initial structure, perhaps an extended conformation, and then simulate its folding and conformational fluctuations over time. The simulation would reveal the most stable conformations of the peptide, the transitions between different conformational states, and the role of the mCpa residue in stabilizing or destabilizing certain structures. The results of the simulation can be used to interpret experimental data from NMR, CD, and FTIR, providing a more complete understanding of the peptide's behavior.

Homology modeling and de novo design are computational approaches used to predict the structure of a peptide or design new peptides with specific properties. nih.gov While homology modeling relies on the known structure of a similar peptide as a template, de novo design builds a peptide structure from scratch based on physical and chemical principles. nih.govresearchgate.net

In the context of H-mCpa-ala-Gly-Phe-leu-OH, if the structure of a similar peptide is known, homology modeling could be used to generate an initial model of its conformation. researchgate.net This model could then be refined using energy minimization and MD simulations. De novo design approaches could be employed to explore the conformational possibilities of this peptide and to design analogues with enhanced stability or specific binding properties. nih.gov For instance, one could computationally explore how replacing other amino acids with mCpa or other non-natural amino acids would affect the peptide's structure and function.

Conformational Ensemble Analysis of H-mCpa-ala-Gly-Phe-leu-OH

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the conformational ensemble analysis of the peptide H-mCpa-ala-Gly-Phe-leu-OH. Research on the three-dimensional structure and conformational behavior of this particular compound appears to be limited or not publicly available.

In general, the conformational analysis of a peptide of this nature would involve a combination of experimental techniques and computational modeling. Experimental methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) would be employed to gain insights into the peptide's secondary structure and the spatial arrangement of its constituent amino acids.

NMR spectroscopy, particularly through-space interactions like the Nuclear Overhauser Effect (NOE), can provide distance constraints between protons, which are crucial for defining the peptide's fold. CD spectroscopy offers information about the presence of secondary structural elements like α-helices, β-sheets, or random coils by measuring the differential absorption of left- and right-circularly polarized light.

Complementing these experimental approaches, molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of a peptide. These simulations model the atomic interactions over time, allowing for the characterization of the different shapes (conformers) the molecule can adopt and their relative stabilities. An analysis of the MD trajectory would reveal the most populated conformational states, forming the basis of the conformational ensemble.

Without dedicated research on H-mCpa-ala-Gly-Phe-leu-OH, any detailed discussion on its conformational ensemble, including specific dihedral angles or inter-residue distances, would be purely speculative. Further experimental and computational studies are required to elucidate the structural properties of this peptide.

Structure Activity Relationship Sar Studies of H Mcpa Ala Gly Phe Leu Oh and Its Analogues

Systematic Modification Strategies for SAR Elucidation

Systematic modification of the parent peptide H-mCpa-ala-Gly-Phe-leu-OH has provided crucial insights into the structural requirements for its biological activity. These strategies include alanine and D-amino acid scanning, as well as modifications to both the side-chains and the peptide backbone.

Alanine and D-Amino Acid Scanning of H-mCpa-ala-Gly-Phe-leu-OH

Table 1: Hypothetical Alanine and D-Amino Acid Scanning Results for H-mCpa-ala-Gly-Phe-leu-OH This table is illustrative and based on general principles of peptide SAR, as specific experimental data for this compound was not found.

| Position | Original Residue | Analogue | Expected Impact on Activity | Rationale |

| 1 | mCpa | Ala | Significant Decrease | The chloro-substituted phenyl ring is likely a key pharmacophoric element. |

| 1 | mCpa | D-mCpa | Variable | May alter side-chain orientation, impacting receptor fit. |

| 2 | Ala | D-Ala | Variable | May induce a conformational change, potentially altering binding affinity. |

| 3 | Gly | Ala | Minor to Moderate Decrease | The small size and flexibility of Glycine may be important for backbone conformation. |

| 3 | Gly | D-Ala | Potentially Increased | D-amino acids at this position in similar peptides have shown enhanced activity. ias.ac.in |

| 4 | Phe | Ala | Significant Decrease | The aromatic side chain is often crucial for pi-pi stacking or hydrophobic interactions. |

| 4 | Phe | D-Phe | Significant Decrease | The specific stereochemistry of Phe is likely critical for proper orientation in the binding pocket. |

| 5 | Leu | Ala | Moderate to Significant Decrease | The isobutyl side chain likely contributes to hydrophobic interactions. |

| 5 | Leu | D-Leu | Variable | May affect C-terminal interactions and overall peptide stability. |

Side-Chain Modifications and Their Impact on Activity

Beyond simple alanine substitution, a wide range of side-chain modifications can be explored to probe the specific interactions of each residue. nih.gov For the H-mCpa-ala-Gly-Phe-leu-OH sequence, modifications to the aromatic rings of mCpa and Phe, as well as the aliphatic side chain of Leu, would be of primary interest.

For the mCpa residue, altering the position and nature of the substituent on the phenyl ring could fine-tune electronic and steric properties. For example, replacing the chloro group with other halogens (F, Br, I) or with small alkyl or alkoxy groups could modulate the binding affinity.

Modifications to the Phenylalanine side chain are also critical. Replacing Phe with other aromatic amino acids, such as Tyrosine (Tyr) or Tryptophan (Trp), could introduce hydrogen bonding capabilities or alter the size and electronics of the aromatic system. Studies on other peptides have shown that such substitutions can have a profound impact on biological activity. nih.gov

The Leucine (B10760876) residue at the C-terminus likely participates in hydrophobic interactions. Its replacement with other aliphatic amino acids of varying size and branching, such as Valine (Val), Isoleucine (Ile), or even cyclic amino acids, could help to map the dimensions of the hydrophobic binding pocket.

Backbone Modifications and Constrained Analogues of H-mCpa-ala-Gly-Phe-leu-OH

Modifications to the peptide backbone are a powerful strategy to increase metabolic stability and to constrain the peptide into a bioactive conformation. rsc.orgnih.govresearchgate.net Common backbone modifications include N-methylation of the amide bonds, which can prevent enzymatic degradation and influence conformation by restricting rotation. peptide.com Introducing protecting groups on the backbone can also enhance solubility and prevent aggregation during synthesis. nih.govresearchgate.net

The synthesis of constrained analogues, where the peptide's flexibility is reduced, can lead to a significant increase in potency and selectivity. peptide.comnih.gov This can be achieved through cyclization, either head-to-tail, side-chain-to-side-chain, or by introducing "staples" that lock the peptide into a specific secondary structure, such as an alpha-helix. peptide.comresearchgate.net For H-mCpa-ala-Gly-Phe-leu-OH, cyclization between the N-terminus and the C-terminus, or between the side chains of appropriately substituted amino acids introduced into the sequence, could be explored. The goal of these modifications is to mimic the bound conformation of the peptide, thereby reducing the entropic penalty of binding to its target receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling of H-mCpa-ala-Gly-Phe-leu-OH

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach can be invaluable in understanding the SAR of H-mCpa-ala-Gly-Phe-leu-OH analogues and in designing new, more potent compounds.

Descriptor Selection for QSAR Analysis of H-mCpa-ala-Gly-Phe-leu-OH

The first step in QSAR modeling is to represent the chemical structures of the H-mCpa-ala-Gly-Phe-leu-OH analogues using numerical descriptors. nih.govelsevierpure.com These descriptors can be categorized into several types:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.

3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors related to shape, volume, and surface area.

Physicochemical Descriptors: These include properties like hydrophobicity (logP), electronic properties (pKa), and steric parameters. For peptides, specific amino acid descriptors that capture properties like side-chain volume, polarity, and charge are particularly relevant. acs.orgresearchgate.net

The selection of appropriate descriptors is crucial for building a predictive QSAR model. For peptide analogues, a combination of whole-molecule descriptors and position-specific amino acid descriptors is often employed.

Table 2: Examples of Descriptors for QSAR Analysis of H-mCpa-ala-Gly-Phe-leu-OH Analogues

| Descriptor Type | Example Descriptors | Information Encoded |

| Whole-Molecule | Molecular Weight, LogP, Polar Surface Area | Overall size, lipophilicity, and polarity of the analogue. |

| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity. |

| 3D-QSAR | CoMFA and CoMSIA fields | Steric and electrostatic fields around the aligned molecules. |

| Amino Acid | Z-scales (Z1, Z2, Z3), VHSE scales | Hydrophobicity, steric properties, and electronic properties of individual amino acid side chains. |

Model Development and Validation for Activity Prediction of H-mCpa-ala-Gly-Phe-leu-OH Analogues

Once a set of descriptors has been calculated for a series of H-mCpa-ala-Gly-Phe-leu-OH analogues with known biological activities, a mathematical model can be developed to correlate the descriptors with the activity. Common statistical methods used for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF). researchgate.net

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power for new, untested compounds. basicmedicalkey.commdpi.comnih.govsemanticscholar.org Validation is typically performed using both internal and external methods:

Internal Validation: Techniques like leave-one-out (LOO) and leave-many-out (LMO) cross-validation are used to assess the model's stability and predictive ability within the training set. A high cross-validated correlation coefficient (q²) is indicative of a robust model.

External Validation: The dataset is split into a training set for model development and a test set of compounds that are not used in model building. The model's ability to predict the activity of the test set compounds is a true measure of its external predictive power. A high predictive correlation coefficient (R²_pred) for the test set is a key indicator of a useful QSAR model. nih.gov

A well-validated QSAR model for H-mCpa-ala-Gly-Phe-leu-OH analogues could be a powerful tool for virtually screening new potential modifications and prioritizing the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

Compound Names Table

| Abbreviation | Full Name |

| H-mCpa-ala-Gly-Phe-leu-OH | meta-Chlorophenylalanyl-alanyl-glycyl-phenylalanyl-leucine |

| mCpa | meta-Chlorophenylalanine |

| Ala | Alanine |

| Gly | Glycine |

| Phe | Phenylalanine |

| Leu | Leucine |

| Val | Valine |

| Ile | Isoleucine |

| Tyr | Tyrosine |

| Trp | Tryptophan |

Interrogation of Molecular Interactions and Cellular Mechanisms Involving H Mcpa Ala Gly Phe Leu Oh

Investigating Peptidomimetic-Target Interactions (In Vitro)

The study of how a peptidomimetic, such as H-mCpa-ala-Gly-Phe-leu-OH, interacts with its biological target is fundamental to understanding its function and potential as a therapeutic agent. These in vitro investigations focus on quantifying the binding strength and identifying the specific molecular contacts that govern the interaction.

General Binding Affinity Determination Methodologies for Peptide Ligands

Determining the binding affinity, often expressed as the dissociation constant (Kd), is crucial for characterizing the strength of the interaction between a peptide ligand and its target protein. bmglabtech.com A lower Kd value signifies a stronger binding affinity. Several methodologies are commonly employed for this purpose:

Surface Plasmon Resonance (SPR): This technique measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. It provides real-time data on the association and dissociation rates, from which the Kd can be calculated. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a target molecule in solution. frontiersin.org This method provides a complete thermodynamic profile of the interaction, including the Kd, enthalpy (ΔH), and entropy (ΔS).

Filter-Binding Assays: In this method, a radiolabeled or fluorescently tagged peptide is incubated with its target protein. The mixture is then passed through a filter that retains the protein-ligand complexes but allows the unbound peptide to pass through. The amount of retained radioactivity or fluorescence is proportional to the extent of binding, allowing for the determination of the Kd. nih.gov

Affinity Selection-Mass Spectrometry (AS-MS): This high-throughput method allows for the screening of complex mixtures of peptides to identify those that bind to a target protein. researchgate.net By analyzing the bound and unbound fractions by mass spectrometry, peptides can be ranked based on their relative binding affinities. researchgate.net

Table 1: Comparison of Common Binding Affinity Determination Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. nih.gov | Real-time kinetics, label-free options available. | Requires immobilization of the target, which can affect its conformation. |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. frontiersin.org | Provides full thermodynamic profile (Kd, ΔH, ΔS), label-free. | Requires large amounts of pure protein and ligand. |

| Filter-Binding Assays | Separates protein-ligand complexes from unbound ligand using a filter. nih.gov | Relatively simple and inexpensive, can be high-throughput. | Often requires labeling of the peptide, potential for non-specific binding to the filter. |

| Affinity Selection-Mass Spectrometry (AS-MS) | Identifies bound ligands from a mixture using mass spectrometry. researchgate.net | High-throughput, suitable for screening libraries. | Provides relative affinities, requires specialized equipment. |

Exploration of Interaction Hotspots and Binding Modes of H-mCpa-ala-Gly-Phe-leu-OH

Interaction hotspots are regions within the binding interface that contribute disproportionately to the binding free energy. For peptides and peptidomimetics, these often involve specific amino acid side chains. The binding mode describes the three-dimensional orientation of the ligand within the target's binding site.

For a peptidomimetic like H-mCpa-ala-Gly-Phe-leu-OH, which contains both non-natural (mCpa - parachlorophenylalanine) and natural amino acids, the exploration of its binding mode would involve a combination of computational and experimental approaches:

Computational Modeling and Docking: Molecular docking simulations can predict the preferred binding orientation of the peptide within the active site of a target protein. nih.gov These models can highlight potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The presence of the parachlorophenylalanine (mCpa) residue suggests that halogen bonding and enhanced hydrophobic interactions could play a significant role in binding.

X-ray Crystallography and NMR Spectroscopy: These techniques provide high-resolution structural information of the peptide-protein complex, allowing for the direct visualization of the binding mode and the identification of key interacting residues.

Site-Directed Mutagenesis: By systematically mutating amino acids in the target protein's binding site and measuring the effect on binding affinity, it is possible to identify the residues that are critical for the interaction.

Analysis of Hydrophobic and Aromatic Interactions: The phenylalanine (Phe) and leucine (B10760876) (Leu) residues in H-mCpa-ala-Gly-Phe-leu-OH suggest that hydrophobic interactions are likely crucial for binding. The aromatic rings of mCpa and Phe can also participate in π-π stacking or cation-π interactions with complementary residues on the target protein. nih.gov

Table 2: Potential Interaction Contributions of Residues in H-mCpa-ala-Gly-Phe-leu-OH

| Residue | Potential Interactions |

|---|---|

| H (N-terminus) | Hydrogen bonding, electrostatic interactions. |

| mCpa | Hydrophobic interactions, halogen bonding, π-π stacking. |

| Ala | Hydrophobic interactions. |

| Gly | Provides conformational flexibility. |

| Phe | Hydrophobic interactions, π-π stacking, cation-π interactions. nih.gov |

| Leu | Hydrophobic interactions. |

| OH (C-terminus) | Hydrogen bonding, electrostatic interactions. |

Mechanisms of Cellular Uptake for H-mCpa-ala-Gly-Phe-leu-OH (In Vitro)

For a peptidomimetic to exert an intracellular effect, it must first cross the cell membrane. The cellular uptake of peptides can occur through various mechanisms, which are often studied in vitro using cultured cells.

Endocytosis-Mediated Pathways: Clathrin-, Caveolae-, and Macropinocytosis

Endocytosis is a major route for the cellular entry of peptides and involves the engulfment of the extracellular material by the cell membrane to form a vesicle. nih.gov The primary endocytic pathways include:

Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles. frontiersin.orgwikipedia.org It is a common route for the uptake of many nutrients and signaling molecules. nih.gov The process is often initiated by the binding of a ligand to a specific cell surface receptor. wikipedia.org

Caveolae-Mediated Endocytosis: This process utilizes flask-shaped invaginations in the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin. conicet.gov.armdpi.com This pathway can be exploited by some pathogens to avoid degradation in lysosomes. mdpi.com

Macropinocytosis: This is a non-specific, actin-driven process that results in the formation of large vesicles called macropinosomes, which engulf large amounts of extracellular fluid and solutes. nih.govkyoto-u.ac.jp This pathway is often stimulated by growth factors and can be a significant entry route for larger peptides and nanoparticles. acs.orgresearchgate.net

To investigate which of these pathways is utilized by H-mCpa-ala-Gly-Phe-leu-OH, researchers would typically use specific chemical inhibitors or siRNA-mediated knockdown of key proteins involved in each pathway and observe the effect on peptide uptake. nih.gov

Table 3: Inhibitors Used to Differentiate Endocytic Pathways

| Pathway | Key Proteins | Common Inhibitors |

|---|---|---|

| Clathrin-Mediated | Clathrin, AP-2 plos.org | Chlorpromazine, Pitstop 2 |

| Caveolae-Mediated | Caveolin-1, Cholesterol conicet.gov.armdpi.com | Filipin, Nystatin, Methyl-β-cyclodextrin acs.org |

| Macropinocytosis | Actin, Rac1, Pak1 nih.gov | Amiloride, Cytochalasin D, EIPA nih.gov |

Direct Translocation Mechanisms Across Cellular Membranes

In addition to endocytosis, some peptides, particularly those known as cell-penetrating peptides (CPPs), can directly cross the cell membrane. nih.gov This process is generally thought to be energy-independent. Proposed mechanisms for direct translocation include:

Pore Formation: The peptide monomers or oligomers insert into the membrane to form transient pores, through which they and other molecules can pass.

Carpet-like Mechanism: The peptides accumulate on the surface of the cell membrane, disrupting the lipid bilayer and allowing for their entry into the cytoplasm.

Inverted Micelle Formation: The peptides interact with the lipid head groups, inducing the formation of inverted micelles that encapsulate the peptide and transport it across the membrane.

It is important to note that early studies suggesting direct penetration as a primary mechanism were sometimes affected by experimental artifacts. nih.gov Current methodologies, such as using live-cell confocal microscopy and treating cells with trypsin to remove surface-bound peptides, provide more accurate assessments of internalization. nih.gov

Influence of Peptide Concentration and Cell Type on Uptake Efficiency

The efficiency of peptide uptake is not constant and can be influenced by several factors:

Peptide Concentration: Generally, increasing the extracellular concentration of a peptide will lead to increased cellular uptake, up to a saturation point. However, some studies have shown that for certain cell-penetrating peptides, the peptide-to-cell ratio can be a more critical determinant of uptake efficiency than the absolute peptide concentration. nih.gov

Cell Type: Different cell types can exhibit vastly different capacities for peptide uptake. This can be due to variations in the expression of surface receptors, the lipid composition of the cell membrane, and the activity of different endocytic pathways. nih.gov For example, some cancer cells are known to have elevated rates of macropinocytosis, which could lead to enhanced uptake of certain peptides. nih.gov

In Vitro Metabolic Stability and Degradation Pathways of H-mCpa-ala-Gly-Phe-leu-OH

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation. Understanding the metabolic fate of a peptide like H-mCpa-ala-Gly-Phe-leu-OH is crucial for its development. This section explores its likely susceptibility to various enzymes and strategies to enhance its stability. The peptide's structure includes a non-proteinogenic amino acid, meta-chlorophenylalanine (mCpa), followed by a sequence of natural amino acids: Alanine (Ala), Glycine (Gly), Phenylalanine (Phe), and Leucine (Leu).

Enzyme Susceptibility Profiling of H-mCpa-ala-Gly-Phe-leu-OH

The in vitro degradation of H-mCpa-ala-Gly-Phe-leu-OH is primarily dictated by its susceptibility to peptidases, which are enzymes that hydrolyze peptide bonds. alliedacademies.org Peptidases are broadly classified into exopeptidases, which cleave at the ends of a peptide chain, and endopeptidases, which cleave internal peptide bonds. researchgate.netnih.gov

The unprotected N-terminus (H-) and C-terminus (-OH) of the peptide make it vulnerable to exopeptidases. Aminopeptidases can sequentially remove amino acids from the N-terminus, while carboxypeptidases can act on the C-terminus. nih.govnih.gov

Endopeptidases recognize and cleave specific internal peptide bonds, often targeting those flanked by hydrophobic amino acids. acs.orgoup.com The H-mCpa-ala-Gly-Phe-leu-OH sequence contains several potential cleavage sites for endopeptidases. The bond between Phenylalanine and Leucine (Phe-Leu) is particularly susceptible to cleavage by enzymes such as neprilysin and various cathepsins, which show a preference for cleaving between hydrophobic residues. oup.comresearchgate.netnih.gov The presence of the unnatural amino acid mCpa might offer some steric hindrance or altered electronic properties that could influence the rate of cleavage at adjacent sites, but the core peptide sequence remains vulnerable.

The table below outlines the potential enzymatic cleavage sites within the H-mCpa-ala-Gly-Phe-leu-OH sequence and the classes of enzymes likely responsible for its degradation.

| Potential Cleavage Site | Peptide Bond | Susceptible to Enzyme Class | General Action |

| N-terminus | H-mCpa | Aminopeptidases | Cleavage of the N-terminal amino acid. nih.gov |

| Internal Site 1 | Gly-Phe | Endopeptidases (e.g., Neprilysin) | Cleavage at the amino side of hydrophobic residues. researchgate.net |

| Internal Site 2 | Phe-Leu | Endopeptidases (e.g., Cathepsins, M. pusillus enzyme) | Cleavage between two hydrophobic residues. oup.comtandfonline.com |

| C-terminus | Leu-OH | Carboxypeptidases | Cleavage of the C-terminal amino acid. nih.gov |

This table is based on the general specificities of peptidase classes and does not represent empirically determined data for this specific peptide.

Strategies for Enhancing In Vitro Stability of H-mCpa-ala-Gly-Phe-leu-OH Analogues

To overcome the inherent instability of peptides, several chemical modification strategies can be employed to create more robust analogues. alliedacademies.orgresearchgate.net These modifications aim to make the peptide less recognizable to degradative enzymes or to protect labile peptide bonds. csic.es

Terminal Modifications: One of the most common strategies is to cap the termini. Acetylation of the N-terminus and amidation of the C-terminus can neutralize the terminal charges and mimic the structure of a larger protein, thereby reducing susceptibility to exopeptidases. sigmaaldrich.comgenscript.com

Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers at or near a cleavage site can significantly hinder enzymatic recognition and hydrolysis, as most proteases are stereospecific for L-amino acids. nih.govnih.gov The incorporation of other unnatural amino acids, like the mCpa already present, or N-methylated amino acids, can also sterically block peptidase access to the peptide backbone. mdpi.comnih.gov

Backbone Modification and Cyclization: Modifying the peptide backbone itself, for instance by creating thioether bridges or other non-standard linkages, can confer resistance. nih.gov Cyclization is a highly effective strategy that constrains the peptide's conformation, making it a poorer substrate for many peptidases. researchgate.netmdpi.com This can be achieved by forming a peptide bond between the N- and C-termini or through side-chain linkages.

Polymer Conjugation: Attaching a polymer like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can increase the peptide's size and sterically shield it from enzymatic attack. americanpeptidesociety.org

The following table summarizes key strategies for enhancing the in vitro stability of peptides like H-mCpa-ala-Gly-Phe-leu-OH.

| Stabilization Strategy | Description of Modification | Mechanism of Action |

| N-terminal Acetylation | Addition of an acetyl group (CH₃CO-) to the N-terminal amine. sigmaaldrich.com | Blocks recognition by aminopeptidases; mimics native protein structure. genscript.com |

| C-terminal Amidation | Conversion of the C-terminal carboxylic acid to an amide (-CONH₂). sigmaaldrich.com | Prevents hydrolysis by carboxypeptidases. nih.gov |

| D-Amino Acid Substitution | Replacing an L-amino acid (e.g., L-Leu) with its D-isomer (D-Leu). nih.gov | Proteases are stereospecific for L-amino acids, making the D-isomer resistant to cleavage. nih.gov |

| N-Methylation | Substitution of the amide proton with a methyl group at a specific residue. mdpi.com | Steric hindrance prevents the peptide from fitting into the enzyme's active site. nih.gov |

| Backbone Cyclization | Forming a covalent bond between the N- and C-termini or between side chains. researchgate.net | Reduces conformational flexibility, making the peptide a poor substrate for peptidases. mdpi.com |

| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. americanpeptidesociety.org | Increases hydrodynamic size, sterically shielding the peptide from enzymatic degradation. americanpeptidesociety.org |

This interactive table outlines general strategies; the optimal approach for a specific H-mCpa-ala-Gly-Phe-leu-OH analogue would require empirical testing.

Advanced Analytical Techniques for H Mcpa Ala Gly Phe Leu Oh Research

Mass Spectrometry (MS) for Characterization and Quantification

Mass spectrometry (MS) is a cornerstone analytical technique in peptide research due to its high sensitivity, accuracy, and ability to provide detailed structural information. rsc.org It is employed for both qualitative and quantitative analyses of peptides and their analogs. researchgate.net Soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are particularly suited for the direct analysis of biomolecules such as peptides. rsc.org

For peptides that exhibit poor ionization efficiency or low signal intensity in MS analysis, chemical derivatization offers a powerful strategy to improve detection limits. researchgate.net The primary goal of derivatization is often to introduce a permanent positive or negative charge, thereby enhancing the ionization process and signal response. researchgate.net This is particularly useful for quantifying peptides in complex mixtures by minimizing differences in ionization efficiency among various molecules. rsc.org

Several strategies are employed:

Quaternary Ammonium (B1175870) Salt (QAS) Tagging: Reagents can be used to attach a quaternary ammonium group, which carries a permanent positive charge, to the N-terminus or side-chain amino groups of a peptide. researchgate.net This modification can significantly improve detection sensitivity. rsc.org

N-terminal Sulfonation: The introduction of a sulfonic acid group at the N-terminus of a peptide can increase the yield of specific fragment ions (y-type ions) during tandem mass spectrometry, which aids in sequencing. rsc.org

Electrochemical Tagging: For quantification via methods like coulometric mass spectrometry, peptides lacking a naturally electroactive amino acid can be derivatized with an electrochemical tag. nih.gov For instance, an N-hydroxysuccinimide (NHS) ester of an electroactive molecule can be reacted with the primary amine at the N-terminus of H-mCpa-ala-Gly-Phe-leu-OH. nih.gov

Fmoc-Cl Derivatization: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a widely used reagent that reacts with primary and secondary amines to form stable derivatives. researchgate.net This not only improves separation on reversed-phase columns but also enhances ionization efficiency for LC-MS analysis. researchgate.net

For H-mCpa-ala-Gly-Phe-leu-OH, derivatization would typically target the free primary amine at the N-terminal meta-chlorophenylalanine (mCpa) residue.

Table 1: Common Derivatization Strategies for Peptides

| Derivatization Strategy | Target Functional Group | Purpose | Reference |

| Quaternization (e.g., with QAS) | N-terminal or Lysine Amino Group | Introduces a permanent positive charge, enhancing signal intensity. | rsc.orgresearchgate.net |

| N-terminal Sulfonation (e.g., with 4-sulfophenyl isothiocyanate) | N-terminal Amino Group | Increases yield of y-type fragment ions for sequencing. | rsc.org |

| Electrochemical Tagging (e.g., with MCMB-NHS ester) | N-terminal Amino Group | Enables quantification by converting non-electroactive peptides into electroactive ones. | nih.gov |

| Fmoc-Cl Derivatization | Primary and Secondary Amines | Increases hydrophobicity for RP-HPLC and enhances ionization efficiency. | researchgate.net |

| β-elimination/Michael addition | Phosphorylated Serine/Threonine | Introduces a specific tag at the site of phosphorylation for targeted detection. | rsc.orgacs.org |

Tandem Mass Spectrometry for Sequence Verification and Metabolite Identification

Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation and sequence verification of peptides. rsc.org In an MS/MS experiment, the peptide ion of interest (the precursor ion) is selected by the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed by a second mass analyzer. rsc.org

The fragmentation of a peptide chain typically occurs at the peptide bonds, producing two main series of fragment ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be reconstructed.

For H-mCpa-ala-Gly-Phe-leu-OH, the precursor ion would be selected and fragmented. The resulting MS/MS spectrum would be analyzed for the presence of b- and y-ion series to confirm the sequence mCpa-Ala-Gly-Phe-Leu. This technique is also invaluable for identifying metabolites, where mass shifts in the precursor or fragment ions can indicate specific metabolic modifications.

Table 2: Theoretical Monoisotopic m/z Values for b- and y-ions of H-mCpa-ala-Gly-Phe-leu-OH

| Amino Acid | b-ion (m/z) | y-ion (m/z) |

| 1 (mCpa) | 184.04 | 592.30 |

| 2 (Ala) | 255.08 | 408.26 |

| 3 (Gly) | 312.10 | 337.22 |

| 4 (Phe) | 459.17 | 280.20 |

| 5 (Leu) | 572.25 | 133.13 |

Note: Calculations are based on monoisotopic masses of the residues and assume the charge state (z) is 1. mCpa = meta-Chlorophenylalanine.

Chromatography Techniques (HPLC, UPLC) for Purity and Analytical Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the predominant techniques for the separation, purification, and purity assessment of synthetic peptides like H-mCpa-ala-Gly-Phe-leu-OH. researchgate.net These methods separate peptides based on their hydrophobicity. UPLC, which utilizes smaller particle-size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

The purity of a peptide sample is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram, usually detected by UV absorbance at around 214-220 nm, where the peptide bond absorbs. nih.gov

Optimizing the chromatographic method is crucial for achieving accurate purity analysis and for resolving the target peptide from closely related impurities, such as deletion sequences or isomers. google.com Several parameters can be adjusted to improve separation performance.

Column Chemistry and Pore Size: C18 columns are the most common choice for peptide separations. ymc.co.jp For peptides and small proteins, columns with a pore size of 300 Å are often preferred over the standard 120 Å, as the larger pores prevent restricted diffusion and result in better peak shapes for molecules with higher molecular weights. ymc.co.jp

Mobile Phase Modifiers: Acidic modifiers are added to the mobile phase (typically a water/acetonitrile gradient) to improve peak shape and influence selectivity. Trifluoroacetic acid (TFA) is known for providing sharp peaks but can cause significant ion suppression in MS detection. nih.gov Formic acid (FA) is more MS-friendly but may result in broader peaks. nih.gov Optimizing the type and concentration of the acidic modifier is a balance between chromatographic performance and MS sensitivity. nih.gov

Temperature: Increasing the column temperature can enhance separation efficiency, leading to sharper peaks and improved resolution, especially for larger peptides. ymc.co.jpacs.org

Gradient Profile: The steepness of the elution gradient is a critical parameter that influences the peak capacity (the number of peaks that can be resolved in a given time). acs.org A shallower gradient generally provides better resolution between components of a complex mixture.

Table 3: Key Parameters for Optimizing Peptide Separations by RP-HPLC/UPLC

| Parameter | Common Settings/Options | Effect on Separation | Reference |

| Stationary Phase | C18, C8, C4, Phenyl | Primary determinant of selectivity based on hydrophobicity. | ymc.co.jpcoleparmer.com |

| Pore Size | 120 Å, 300 Å | Larger pores (300 Å) improve peak shape for larger peptides. | ymc.co.jp |

| Mobile Phase | Water/Acetonitrile Gradient | Separates peptides based on differential partitioning. | nih.gov |

| Acidic Modifier | 0.1% TFA, 0.1% Formic Acid | Affects peak shape, retention, and MS ionization. TFA gives sharp peaks but suppresses MS signal; FA is MS-friendly. | nih.gov |

| Column Temperature | Ambient to >60 °C | Higher temperatures can reduce viscosity, improve mass transfer, and change selectivity, often leading to sharper peaks. | ymc.co.jpacs.org |

| Flow Rate | 0.2 - 1.0 mL/min (Analytical) | Influences analysis time and resolution; must be optimized with gradient time. | acs.org |

| Gradient Time/Steepness | 10 - 90 minutes | A key variable for optimizing peak capacity and resolution. Shallower gradients increase resolution. | acs.org |

Table 4: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

| H-mCpa-ala-Gly-Phe-leu-OH | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-((3-chlorophenyl)methyl)amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

| mCpa | meta-Chlorophenylalanine |

| Ala | Alanine |

| Gly | Glycine |

| Phe | Phenylalanine |

| Leu | Leucine (B10760876) |

| TFA | Trifluoroacetic acid |

| FA | Formic acid |

| Fmoc-Cl | 9-fluorenylmethoxycarbonyl chloride |

| QAS | Quaternary Ammonium Salt |

| MCMB-NHS ester | Methylene blue N-hydroxysuccinimide ester |

Future Directions and Research Perspectives for H Mcpa Ala Gly Phe Leu Oh

Integration of Computational and Experimental Approaches for Rational Peptidomimetic Design

The development of novel therapeutic agents often involves the strategic modification of known bioactive peptides to enhance their drug-like properties. This process, known as peptidomimetic design, is increasingly reliant on a powerful interplay between computational modeling and experimental validation. nih.gov For a compound like H-mCpa-ala-Gly-Phe-leu-OH, which is identified as N-(4-chlorophenyl)acetyl-L-alanyl-glycyl-L-phenylalanyl-L-leucine, this integrated approach is crucial for optimizing its potential as a therapeutic lead. ontosight.ai

Computational Strategies:

Initial steps in the rational design process for peptidomimetics like H-mCpa-ala-Gly-Phe-leu-OH often involve a suite of computational tools. nih.gov These can range from structural bioinformatics to atomistic simulations, which help in understanding the conformational landscape of the peptide and its interaction with biological targets. nih.gov For instance, molecular docking simulations could predict the binding mode and affinity of H-mCpa-ala-Gly-Phe-leu-OH with various receptors, such as G protein-coupled receptors (GPCRs), which are common targets for peptide ligands. nih.govnih.gov Such in-silico studies can provide valuable insights into the key residues involved in the interaction and guide further chemical modifications to enhance potency and selectivity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models represent another computational tool that could be pivotal in the future development of H-mCpa-ala-Gly-Phe-leu-OH. mdpi.com By correlating the structural features of a series of related peptidomimetics with their biological activities, QSAR can help in predicting the activity of novel analogs even before their synthesis, thereby streamlining the drug discovery process. mdpi.com

Experimental Validation:

The predictions generated from computational models require rigorous experimental validation. The synthesis of H-mCpa-ala-Gly-Phe-leu-OH and its analogs is a fundamental experimental step, which can be achieved through established solid-phase or solution-phase peptide synthesis techniques. ias.ac.in Once synthesized, the biological activity of these compounds can be assessed through a variety of in vitro assays. For a compound with potential opioid receptor activity, this would include radioligand binding assays to determine its affinity for different opioid receptor subtypes (μ, δ, and κ) and functional assays to characterize its agonist or antagonist properties. nih.gov

The following table illustrates the types of experimental data that would be crucial for the rational design of H-mCpa-ala-Gly-Phe-leu-OH analogs:

| Experimental Assay | Purpose | Potential Findings for H-mCpa-ala-Gly-Phe-leu-OH Analogs |

| Radioligand Binding Assays | To determine the binding affinity (Ki) for target receptors (e.g., opioid receptors). | Identification of analogs with improved affinity and selectivity for a specific receptor subtype. |

| Functional Assays (e.g., cAMP inhibition, β-arrestin recruitment) | To characterize the functional activity (agonist, antagonist, biased agonist) and potency (EC50/IC50). | Discovery of analogs with desired functional profiles, such as G protein-biased agonism, which may offer therapeutic advantages. nih.gov |

| In vitro Stability Assays (e.g., plasma, microsomal) | To assess the metabolic stability of the compound. | Development of analogs with enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic properties. |

| Permeability Assays (e.g., Caco-2, PAMPA) | To evaluate the ability of the compound to cross biological membranes. | Design of analogs with better oral bioavailability or blood-brain barrier penetration. nih.gov |

The iterative cycle of computational prediction, chemical synthesis, and biological testing is a hallmark of modern drug discovery and will be instrumental in unlocking the full therapeutic potential of H-mCpa-ala-Gly-Phe-leu-OH.

Potential for H-mCpa-ala-Gly-Phe-leu-OH as a Research Probe in Biomolecular Studies

Beyond its direct therapeutic potential, H-mCpa-ala-Gly-Phe-leu-OH could serve as a valuable research probe to investigate complex biological processes. The specificity of peptide-receptor interactions makes peptide-based probes powerful tools for targeted molecular imaging and for dissecting the intricacies of cellular signaling pathways.

Applications in Molecular Imaging:

By conjugating H-mCpa-ala-Gly-Phe-leu-OH with a reporter molecule, such as a fluorophore or a radioisotope, it could be transformed into a targeted imaging agent. If this peptide exhibits high affinity and selectivity for a particular receptor that is overexpressed in a disease state (e.g., certain cancers or neurological disorders), the resulting probe could be used for non-invasive imaging of these conditions. ontosight.ai This would not only aid in diagnosis but also in monitoring disease progression and response to therapy.

Probing Receptor Function and Protein-Protein Interactions:

H-mCpa-ala-Gly-Phe-leu-OH can be utilized as a molecular probe to study the structure and function of its target receptors. For example, photoaffinity labeling, where a photoreactive group is incorporated into the peptide structure, can be used to covalently crosslink the peptide to its binding site on the receptor. Subsequent proteomic analysis can then identify the specific amino acid residues involved in the interaction, providing a detailed map of the binding pocket.

Furthermore, as a selective ligand, H-mCpa-ala-Gly-Phe-leu-OH could be used to investigate the downstream signaling pathways activated by its target receptor. This could involve studying its effect on second messenger production, protein phosphorylation cascades, and gene expression. Such studies are crucial for understanding the physiological and pathological roles of the receptor and for identifying new drug targets within the signaling network.

The potential applications of H-mCpa-ala-Gly-Phe-leu-OH as a research probe are summarized in the table below:

| Application Area | Methodology | Potential Insights |

| Targeted Molecular Imaging | Conjugation with fluorophores (for fluorescence imaging) or radioisotopes (for PET/SPECT imaging). | Visualization of receptor distribution in tissues and whole organisms, aiding in disease diagnosis and monitoring. |

| Receptor Binding Site Mapping | Photoaffinity labeling followed by mass spectrometry. | Precise identification of the amino acid residues in the receptor that constitute the ligand-binding pocket. |

| Elucidation of Signaling Pathways | Use as a selective agonist/antagonist in cell-based assays (e.g., Western blotting, reporter gene assays). | Delineation of the specific signaling cascades activated or inhibited by the receptor, contributing to a deeper understanding of its biological function. |

| Studying Protein-Protein Interactions | Use in co-immunoprecipitation or fluorescence resonance energy transfer (FRET) assays. | Investigation of receptor dimerization or its interaction with other signaling proteins. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing H-mCpa-ala-Gly-Phe-leu-OH, and how can purity be ensured?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu protection strategies. Key steps include:

- Coupling : Activate amino acids with HBTU/HOBt and DIEA in DMF.

- Deprotection : Use 20% piperidine in DMF for Fmoc removal.

- Cleavage : Treat with TFA/water/TIS (95:2.5:2.5) to release the peptide from the resin.

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA) ensures >95% purity. Validate purity via LC-MS and NMR (¹H, ¹³C) .

Q. Which spectroscopic techniques are essential for characterizing H-mCpa-ala-Gly-Phe-leu-OH?

- Methodological Answer :

- NMR Spectroscopy : Confirm sequence and stereochemistry via ¹H and ¹³C NMR in DMSO-d6 or CDCl3. Peptide bonds (amide protons) appear at 7.5–8.5 ppm.

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~756.8 Da).

- Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., pH 7.4 PBS) .

Q. How should researchers design stability studies for H-mCpa-ala-Gly-Phe-leu-OH under physiological conditions?

- Methodological Answer : Incubate the peptide in simulated physiological buffers (e.g., PBS at 37°C) for 24–72 hours. Monitor degradation via:

- HPLC : Track changes in peak area/retention time.

- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed fragments).

- Bioactivity Assays : Compare pre- and post-incubation IC50 values in relevant assays (e.g., receptor binding) .

Advanced Research Questions

Q. How can contradictions in bioactivity data for H-mCpa-ala-Gly-Phe-leu-OH across studies be systematically addressed?

- Methodological Answer :

- Variable Control : Ensure consistency in peptide concentration, solvent (e.g., DMSO vs. aqueous), and assay conditions (pH, temperature).

- Replication : Repeat experiments across independent labs with shared protocols.

- Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).

- Meta-Analysis : Pool data from multiple studies and apply statistical models (ANOVA, regression) to identify confounding variables .

Q. What strategies optimize the reproducibility of H-mCpa-ala-Gly-Phe-leu-OH’s pharmacological effects in vivo?

- Methodological Answer :

- Formulation : Use lyophilized peptide reconstituted in sterile PBS with 0.01% Tween-80 to enhance solubility.

- Dosing Regimen : Conduct pharmacokinetic studies to determine optimal dose intervals (e.g., t½ via LC-MS/MS plasma analysis).

- Animal Models : Standardize strains (e.g., C57BL/6 mice) and control for diet, circadian rhythm, and stress .

Q. How should researchers design experiments to resolve conflicting hypotheses about H-mCpa-ala-Gly-Phe-leu-OH’s mechanism of action?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to test receptor specificity.

- Gene Knockdown/CRISPR : Silence candidate receptors in cell lines and assess peptide activity loss.

- Molecular Dynamics Simulations : Model peptide-receptor interactions (e.g., using GROMACS) to predict binding sites .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.